(3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
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Overview
Description
(3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol is a complex organic compound with a unique structure that includes multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a cyclopentene derivative with a diol, followed by protection and deprotection steps to achieve the desired stereochemistry . The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler alkanes or alkenes .
Scientific Research Applications
Chemistry
In chemistry, (3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically rich compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological pathways .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. For example, some derivatives have shown promise as inhibitors of specific enzymes involved in disease processes .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol
- 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Uniqueness
What sets (3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol apart from similar compounds is its specific stereochemistry and the presence of multiple functional groups. These features give it unique reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(3aS,4S,6aS)-2,2,3a,6a-tetramethyl-4,6-dihydrofuro[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C9H16O4/c1-7(2)12-8(3)5-11-6(10)9(8,4)13-7/h6,10H,5H2,1-4H3/t6-,8-,9+/m0/s1 |
InChI Key |
YTVXWEMRKGXYML-CNUIFLNQSA-N |
Isomeric SMILES |
C[C@]12CO[C@@H]([C@]1(OC(O2)(C)C)C)O |
Canonical SMILES |
CC1(OC2(COC(C2(O1)C)O)C)C |
Origin of Product |
United States |
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